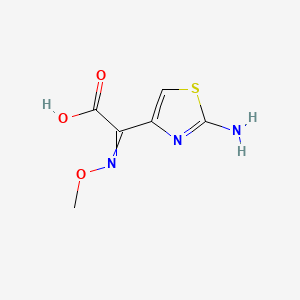
2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid
Descripción
2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid is a heterocyclic compound containing both nitrogen and sulfur atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The thiazole ring structure is a key pharmacophore in drug discovery, contributing to the development of various drugs and biologically active agents .
Propiedades
Fórmula molecular |
C6H7N3O3S |
|---|---|
Peso molecular |
201.21 g/mol |
Nombre IUPAC |
2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C6H7N3O3S/c1-12-9-4(5(10)11)3-2-13-6(7)8-3/h2H,1H3,(H2,7,8)(H,10,11) |
Clave InChI |
NLARCUDOUOQRPB-UHFFFAOYSA-N |
SMILES canónico |
CON=C(C1=CSC(=N1)N)C(=O)O |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid typically involves the reaction of 2-amino-1,3-thiazole with methoxyiminoacetic acid under specific conditions. One common method includes the use of ethyl alcohol as a solvent and a catalytic amount of iodine to facilitate the reaction . Another approach involves the coupling reaction of ethyl (2-amino-1,3-thiazol-4-yl) acetate with sulfonyl chlorides in the presence of 4-dimethylaminopyridine and trimethylamine .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may interact with enzymes and receptors, modulating biochemical pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
2-Amino-4-methylthiazole: Another derivative with enhanced antimicrobial properties.
2-Amino-5-bromothiazole: Known for its potential as an anticancer agent.
Uniqueness
2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid stands out due to its unique methoxyiminoacetic acid moiety, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound in drug discovery and development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


